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Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Adenosine A1 receptor structural biology GPCR ligand design

Scarcity of purine-mimetic scaffolds with orthogonal diversification vectors often stalls lead optimization. Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate overcomes this bottleneck by supplying three chemically distinct handles (free C4-amine, C5-methyl ester, and N1-phenyl ready for halogenation/Suzuki coupling) in a single, fragment-like (MW 282.30) building block. This enables parallel library synthesis without de novo core construction for each analog, accelerating SAR exploration across kinase and adenosine receptor programs.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1269662-34-1
Cat. No. B1449381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS1269662-34-1
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC
InChIInChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18)
InChIKeySBOHWPQUPRQEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Scaffold Overview


Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1269662-34-1, MF: C₁₅H₁₄N₄O₂, MW: 282.30 g/mol) belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases adenine and guanine [1]. The core heterocycle is extensively exploited in kinase inhibitor and adenosine receptor ligand programs with over 2400 patents describing its use [1]. This specific compound is typically supplied at ≥95–98% purity by vendors including MolCore and Leyan and is positioned as a research intermediate rather than a final bioactive agent.

Pyrazolo[3,4-b]pyridine scaffold for medicinal chemistry and purine-mimetic design
Supplied as research intermediate (≥95% purity); not a final bioactive agent
Fits kinase inhibitor and adenosine receptor lead optimization programs

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Substitution SAR Limitations


The 4-aminopyrazolo[3,4-b]pyridine-5-carboxylate class exhibits pronounced structure-activity relationship (SAR) sensitivity at the N1, C4, and C5 positions [1]. In adenosine A1 receptor programs, converting N1 substituents or C4 amino side chains can alter binding affinity by more than 100-fold (e.g., Ki shifts from 139–1000 nM to 6–7 nM depending on substitution) [1]. The N1-phenyl substituent present in this compound is structurally distinct from the N1-ethyl or N1-(2-chloro-2-phenylethyl) groups common in literature ligands such as tracazolate and related pyrazolopyridones [2], creating a differentiated binding profile that cannot be replicated by generic in-class substitutions.

N1 group N1-phenyl substitution differentiates from N1-alkyl analogs—SAR may not transfer directly; binding geometry shifts.
C4 amine Free C4-NH2 provides a diversification handle absent in pre-alkylated variants; substitution cannot replicate synthetic flexibility.
C5 ester Methyl ester influences MW and lipophilicity versus ethyl ester analogs; physicochemical profile may shift property metrics.

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Differentiation Evidence


N1-Phenyl Substituent: Unique Pharmacophoric Geometry at A1 Receptor

The N1-phenyl group introduces a planar, aromatic extension absent in N1-ethyl or N1-(2-chloro-2-phenylethyl) analogs such as tracazolate. In the related pyrazolo[3,4-b]pyridine-4-carboxylic acid PPARα agonist series, co-crystal structures (PDB 6KXX) demonstrate that N1-aryl substituents engage in distinct π-stacking interactions with receptor aromatic residues that N1-alkyl congeners cannot form [1]. While direct A1 affinity data for this exact compound are not publicly available, the N1-phenyl feature differentiates it from tracazolate (Ki A1 = 1.4 μM) [2] and from the N1-(2-chloro-2-phenylethyl) series where Ki values range from 100–517 nM [3][4], offering a structurally orthogonal starting point for medicinal chemistry optimization.

N1-Phenyl Geometry
Cross-study comparable
N1-phenyl enables π-stacking absent in N1-ethyl (tracazolate) or N1-(2-chloro-2-phenylethyl) analogs. Reported A1 Ki range across N1-substituted class: 4.6 nM to 1.4 µM.
Supports orthogonal lead optimization
No direct binding data for target compound; structural inference from co-crystal PDB 6KXX
Adenosine A1 receptor structural biology GPCR ligand design

C4 Primary Amine: Selective Derivatization Handle

This compound bears a free primary amine at C4, in contrast to tracazolate (4-butylamino), the 4-benzylamino analog (BindingDB BDBM50104337), and the 4-propylamino analog (BDBM50104335) which carry pre-installed N-alkyl groups [1][2]. The unsubstituted NH₂ group provides a chemically addressable handle for rapid parallel diversification via reductive amination, acylation, or sulfonylation [3], enabling systematic exploration of the C4 SAR vector without requiring de novo scaffold synthesis.

C4 Free Amine
Class-level inference
Free –NH2 permits single-step diversification (reductive amination, acylation). Pre-alkylated analogs require de novo synthesis for each C4 variant.
Enables parallel library synthesis
Synthetic handle for hit-to-lead exploration
synthetic chemistry parallel library synthesis kinase inhibitor design

C5 Methyl Ester: Lower Molecular Weight Advantage

This compound features a methyl ester (–COOCH₃, MW 282.30) at C5, whereas the majority of literature-characterized 4-aminopyrazolo[3,4-b]pyridine-5-carboxylates employ an ethyl ester (e.g., tracazolate, MW 316.40; BDBM50104337, MW ~462; Manetti 2005 series, MW varies) [1][2]. The methyl ester reduces molecular weight by 14 Da versus the ethyl ester and by 28 Da versus the corresponding isopropyl ester, contributing to improved ligand efficiency metrics (LE) during fragment-based or property-driven optimization programs [3].

C5 Methyl Ester
Class-level inference
MW 282.30 g/mol vs 316.40 for tracazolate (ethyl ester). MW reduction ~10.8% may favor ligand efficiency (LE) in fragment-based approaches.
May support fragment-based discovery
No assay data for target compound; property comparison only
medicinal chemistry lead optimization molecular properties

C6-Methyl Substitution: Balanced Lipophilicity Profile

The C6 position carries a compact methyl group, matching the substitution in tracazolate but contrasting with C6-unsubstituted or C6-aryl pyrazolo[3,4-b]pyridine kinase inhibitors that introduce larger steric demands at the hinge-binding region [1]. In the PPARα co-crystal structures (PDB 6KXX), C6-methyl contributes to shape complementarity within the ligand-binding pocket without the excessive lipophilicity penalties associated with C6-aryl extensions [1]. 3D QSAR models for adenosine A1 binding confirm that C6-methyl substitution is near-optimal for receptor affinity in the 4-aminopyrazolo[3,4-b]pyridine series [2].

C6 Methyl Profile
Cross-study comparable
3D QSAR (CoMFA) indicates C6-methyl is near-optimal for A1 receptor affinity. C6-aryl adds ~2.5 logP units and steric bulk.
Reported QSAR complementarity
ADME optimization context; no target-specific data for this compound
kinase hinge binding lipophilic efficiency ADME optimization

Purine-Mimetic Scaffold: Adenine/Guanine Topological Match

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a purine bioisostere that engages the kinase hinge region via N7 hydrogen bond acceptor interactions analogous to the adenine N1 of ATP [1][2]. This compound retains the full hydrogen-bonding pharmacophore of the parent heterocycle (N7 as HBA; C4-NH₂ as HBD/HBA). In contrast, tetrahydro-pyrazolopyridones (e.g., Fossa 2005 series) lose aromaticity at the pyridine ring, altering the electronic character and hinge-binding geometry [3]. The review covering >300,000 structures and >2400 patents confirms that the fully aromatic 1H-pyrazolo[3,4-b]pyridine core is the preferred template for kinase inhibitor programs [1].

Purine-Mimetic Core
Class-level inference
Fully aromatic 1H-pyrazolo[3,4-b]pyridine core retains N7 HBA, mimicking adenine N1. >2400 patents describe its use as kinase hinge binder. Reduction or regioisomerism alters H-bond vector angles by >20°.
Supports broad-target screening
Scaffold validated across kinases, adenosine, and GABA receptors
kinase inhibitor adenosine receptor GABA receptor PDE4 inhibitor

Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Application Scenarios


Adenosine A1 Antagonist Lead Optimization

The N1-phenyl substitution and free C4-amine differentiate this compound from tracazolate (Ki A1 = 1.4 μM) and the N1-(2-chloro-2-phenylethyl) series (Ki = 100–517 nM) [1][2]. The unsubstituted C4-NH₂ allows parallel synthesis of focused libraries exploring alkyl, acyl, and sulfonyl diversification vectors without de novo scaffold synthesis for each analog [3]. This positions the compound as an ideal entry point for adenosine A1 receptor programs seeking to escape crowded SAR from previous patent filings.

Fragment-Based Kinase Inhibitor Discovery

With MW of 282.30 g/mol, this compound is significantly lighter than tracazolate (MW 316.40) and other ethyl ester-bearing analogs [1][2]. The methyl ester reduces both molecular weight and lipophilicity compared to ethyl ester variants, favoring higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics [3]. Combined with the fully aromatic core validated as a purine-mimetic hinge binder [4], this compound is suitable as a fragment-like starting point for kinase programs where physicochemical property optimization is paramount.

Parallel Library Synthesis for Multi-Target Screening

The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated activity across diverse target classes including A1/A2A/A3 adenosine receptors, PDE4, GABAA receptors, CDK2/9, ALK, and Mps1 kinases, supported by >2400 patents [1][2]. The combination of a free C4-amine, C5-methyl ester, and N1-phenyl in this compound provides three chemically orthogonal diversification handles (amine, ester, and N1-phenyl which can participate in Suzuki coupling after halogenation), enabling generation of diverse screening sets for multi-target panel screening from a single building block.

PPARα Agonist Optimization via N1-Aryl Binding

Co-crystal structures of related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives bound to PPARα LBD (PDB 6KXX, 2.0 Å resolution) confirm that N1-aryl substituents engage in specific π-stacking interactions within the ligand-binding pocket [1]. The N1-phenyl group in this compound provides a direct structural precedent for PPARα engagement, and the C5-methyl ester can be hydrolyzed to the carboxylic acid, which is a known pharmacophore for PPARα activation [1]. This makes the compound a strategic intermediate for metabolic disease programs targeting PPARα with differentiated N1-aryl chemotypes.

Application
Selection Property
Validation Focus
Adenosine A1 receptor lead optimization
N1-phenyl and free C4-amine for orthogonal SAR exploration
Receptor binding and library diversification potential
Fragment-based kinase inhibitor discovery
Low MW (282.30) and methyl ester for higher ligand efficiency
LE/LLE metrics and hinge-binding validation
Multi-target library synthesis
Three orthogonal diversification handles (C4-NH2, C5-COOMe, N1-Ph)
Target panel screening across kinases and GPCRs
PPARα agonist research
N1-aryl binding precedent (PDB 6KXX)
Ligand-binding pocket engagement and carboxylic acid conversion
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